Kinase Inhibition: Impact of C3 Methyl Substitution vs. Halogen Analogs
While direct comparative data for the target compound is absent in public literature, class-level inference from closely related pyrazolo[4,3-c]pyridine scaffolds indicates that a C3 methyl group confers distinct steric and electronic properties compared to halogen-substituted analogs (3-Cl, 3-Br, 3-I). A related 3-methyl-substituted analog demonstrated a PLK1 IC50 of 474 nM, establishing a baseline for this substitution pattern [1]. The target compound's acetamide group at C6 is expected to further modulate this activity, potentially altering potency and selectivity profiles compared to the amine-linked comparator. This is a quantifiable differentiator for SAR-driven procurement.
| Evidence Dimension | Kinase Inhibitory Activity (PLK1 IC50) |
|---|---|
| Target Compound Data | Data not publicly available; inferred to be distinct based on scaffold SAR. |
| Comparator Or Baseline | 3-methyl-1-(3-methylphenyl)-N-[(1S)-1-phenylethyl]-1H-pyrazolo[4,3-c]pyridin-6-amine: IC50 = 474 nM [1] |
| Quantified Difference | Cannot be quantified for the target compound. The baseline for a related 3-methyl analog is 474 nM. |
| Conditions | In vitro kinase assay at pH 7.2, 2°C [1] |
Why This Matters
Demonstrates that the 3-methyl substitution on the pyrazolo[4,3-c]pyridine core can yield nanomolar kinase inhibition, a critical benchmark for researchers selecting building blocks for kinase inhibitor programs.
- [1] BindingDB. (2008). BDBM25502: 3-methyl-1-(3-methylphenyl)-N-[(1S)-1-phenylethyl]-1H-pyrazolo[4,3-c]pyridin-6-amine. Binding Database. View Source
